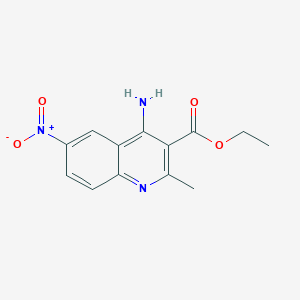

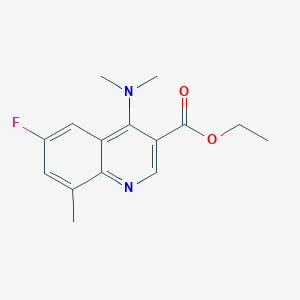

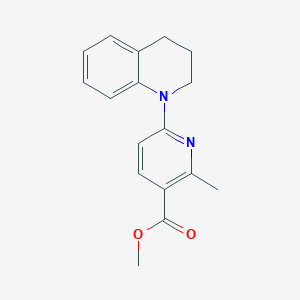

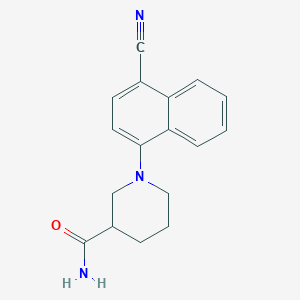

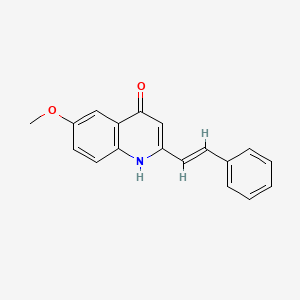

Ethyl 4-amino-2-methyl-6-nitroquinoline-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 4-amino-2-méthyl-6-nitroquinoléine-3-carboxylate d’éthyle est un dérivé de la quinoléine, une classe de composés connus pour leurs diverses activités biologiques et leurs applications en chimie médicinale. Les dérivés de la quinoléine sont souvent étudiés pour leurs propriétés thérapeutiques potentielles, notamment leurs activités anticancéreuses, antimicrobiennes et anti-inflammatoires .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du 4-amino-2-méthyl-6-nitroquinoléine-3-carboxylate d’éthyle implique généralement des réactions en plusieurs étapes à partir de précurseurs facilement disponibles. Une méthode courante implique la condensation de la 2-méthylquinoléine avec le 4-nitrobenzoate d’éthyle en milieu acide, suivie d’une nitration et d’une réduction ultérieure pour introduire le groupe amino . Les conditions réactionnelles impliquent souvent l’utilisation de catalyseurs tels que l’acide 4-toluènesulfonique et le chlorure de magnésium, à des températures maintenues autour de 80 °C .

Méthodes de production industrielle

La production industrielle de ce composé peut utiliser des réacteurs à écoulement continu pour améliorer l’efficacité et le rendement de la réaction. Des approches de chimie verte, telles que la synthèse assistée par micro-ondes et l’utilisation de solvants écologiques, sont également explorées pour minimiser l’impact environnemental .

Analyse Des Réactions Chimiques

Types de réactions

Le 4-amino-2-méthyl-6-nitroquinoléine-3-carboxylate d’éthyle subit diverses réactions chimiques, notamment :

Oxydation : Le groupe nitro peut être réduit en groupe amino à l’aide d’agents réducteurs tels que le zinc et l’acide acétique.

Substitution : Le groupe amino peut participer à des réactions de substitution nucléophile, formant des dérivés avec différents groupes fonctionnels.

Réactifs et conditions courantes

Les réactifs courants utilisés dans ces réactions comprennent des agents réducteurs tels que le zinc et l’acide acétique, et des catalyseurs tels que le palladium pour les réactions de couplage . Les conditions réactionnelles impliquent généralement des températures modérées et l’utilisation d’atmosphères inertes pour empêcher des réactions secondaires indésirables .

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la quinoléine avec des groupes fonctionnels modifiés, qui peuvent présenter des activités biologiques améliorées .

Applications de la recherche scientifique

Le 4-amino-2-méthyl-6-nitroquinoléine-3-carboxylate d’éthyle a plusieurs applications dans la recherche scientifique :

Applications De Recherche Scientifique

Ethyl 4-amino-2-methyl-6-nitroquinoline-3-carboxylate has several scientific research applications:

Mécanisme D'action

Le mécanisme d’action du 4-amino-2-méthyl-6-nitroquinoléine-3-carboxylate d’éthyle implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. Le groupe nitro peut subir une bioréduction pour former des intermédiaires réactifs qui interagissent avec les composants cellulaires, entraînant des effets antimicrobiens ou anticancéreux . Le composé peut également inhiber les enzymes clés impliquées dans les voies métaboliques, perturbant les fonctions cellulaires .

Comparaison Avec Des Composés Similaires

Composés similaires

Quinoléine : Une structure de base présentant une réactivité et des applications similaires.

Chloroquine : Un médicament antipaludique avec un noyau quinoléine.

Nitroquinoléine : Un dérivé présentant des groupes nitro et amino similaires.

Unicité

Le 4-amino-2-méthyl-6-nitroquinoléine-3-carboxylate d’éthyle est unique en raison de son motif de substitution spécifique, qui confère des activités biologiques et une réactivité chimique distinctes. Sa combinaison de groupes nitro, amino et ester permet des modifications chimiques polyvalentes et des applications thérapeutiques potentielles .

Propriétés

Numéro CAS |

828930-82-1 |

|---|---|

Formule moléculaire |

C13H13N3O4 |

Poids moléculaire |

275.26 g/mol |

Nom IUPAC |

ethyl 4-amino-2-methyl-6-nitroquinoline-3-carboxylate |

InChI |

InChI=1S/C13H13N3O4/c1-3-20-13(17)11-7(2)15-10-5-4-8(16(18)19)6-9(10)12(11)14/h4-6H,3H2,1-2H3,(H2,14,15) |

Clé InChI |

NZPASUVSOIQEJY-UHFFFAOYSA-N |

SMILES canonique |

CCOC(=O)C1=C(N=C2C=CC(=CC2=C1N)[N+](=O)[O-])C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-amine](/img/structure/B11845296.png)

![(3S,4R,5R,6S)-5-methoxy-4-((2R,3R)-2-methyl-3-(3-methylbut-2-en-1-yl)oxiran-2-yl)-1-oxaspiro[2.5]octan-6-ol](/img/structure/B11845339.png)

![3-((4-Chlorobenzyl)oxy)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine](/img/structure/B11845356.png)